molecular formula C8H12FNO2 B14469570 2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate CAS No. 65838-99-5

2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate

Cat. No.: B14469570
CAS No.: 65838-99-5
M. Wt: 173.18 g/mol
InChI Key: HXMWGFWKBKVQSD-UHFFFAOYSA-N
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Description

2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-yl carbamate with 2-fluoroethanol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-yl carbamate: A closely related compound with similar structural features but lacking the fluoroethyl group.

    Ethyl (2-methylbut-3-yn-2-yl)carbamate: Another similar compound where the fluoroethyl group is replaced with an ethyl group.

Uniqueness

2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

65838-99-5

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

2-fluoroethyl N-(2-methylbut-3-yn-2-yl)carbamate

InChI

InChI=1S/C8H12FNO2/c1-4-8(2,3)10-7(11)12-6-5-9/h1H,5-6H2,2-3H3,(H,10,11)

InChI Key

HXMWGFWKBKVQSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)OCCF

Origin of Product

United States

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